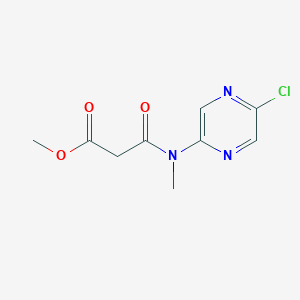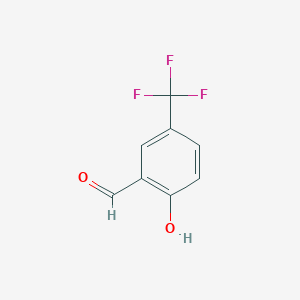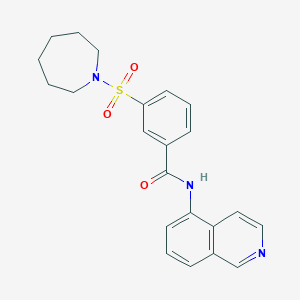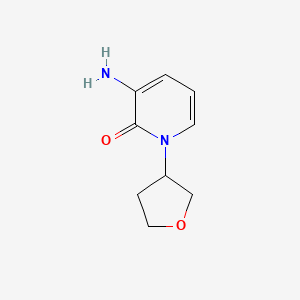
3-Amino-1-(oxolan-3-yl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-(oxolan-3-yl)pyridin-2-one” is a chemical compound with the molecular formula C9H12N2O2. It is of interest as a biologically active compound . The presence of an incorporated amino acid fragment makes 3-aminopyridin-2 (1 Н )-ones attractive as building blocks for the synthesis of peptidomimetics .
Synthesis Analysis
The synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3-b] [1,4]Oxazin-2 (3H)-Ones has been reported . The interaction of 1,3-diketones with chloroacetamide produced N- (3-oxoalkenyl)chloroacetamides. Heating of N- (3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol led to the formation of pyridin-2 (1Н)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produced 3-aminopyridin-2 (1Н)-ones .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(oxolan-3-yl)pyridin-2-one” consists of a pyridin-2-one core with an oxolan-3-yl group at the 1-position and an amino group at the 3-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Amino-1-(oxolan-3-yl)pyridin-2-one” include the interaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol . This leads to the formation of pyridin-2 (1Н)-ones, which are then reacted with hydrazine hydrate to produce 3-aminopyridin-2 (1Н)-ones .Applications De Recherche Scientifique
a. Amrinone Analogs: Amrinone, a clinically used drug, contains a similar structural fragment. Researchers have explored 3-aminopyridin-2-one derivatives as potential building blocks for designing novel peptidomimetics and drug candidates . These compounds could serve as scaffolds for developing new therapeutic agents.
b. GPR142 Receptor Agonists: The presence of an amino acid fragment in 3-aminopyridin-2-ones makes them attractive for designing agonists targeting the GPR142 receptor. Abnormal function of this receptor is associated with various disorders . Investigating these derivatives may lead to novel treatments.
Organic Synthesis and Methodology
Several synthetic approaches have been developed for preparing 3-aminopyridin-2-ones:
a. Transformation of 3-Nitro- and 3-Cyanopyridin-2-ones: Methods often involve transformations of 3-nitro- and 3-cyanopyridin-2-ones. Researchers have demonstrated intramolecular cyclization of enamino ketone amides to form pyridin-2-ones .
b. Gewald Reaction: The Gewald reaction provides a route to 3-amino-4,6-dimethylpyridin-2-one. Starting from enamino ketones, cyclization with pyridine followed by hydrazine treatment yields the desired compound .
Antimicrobial Activity
3-Amino-1-(oxolan-3-yl)pyridin-2-one derivatives have been evaluated for their antimicrobial properties:
a. Inhibition of Bacterial Growth: Compounds such as O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3h) and O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3j) exhibit strong inhibitory activity against bacterial pathogens . Further studies could explore their potential as antimicrobial agents.
b. Antifungal Effects: 3h, 3j, and O-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (3l) demonstrate significant inhibition against gray mold (Botrytis cinerea) . These findings highlight their potential as antifungal agents.
Orientations Futures
The future directions for “3-Amino-1-(oxolan-3-yl)pyridin-2-one” could involve further exploration of its biological activity and potential applications in the synthesis of peptidomimetics . Additionally, more research could be conducted to understand its mechanism of action and to assess its safety and hazards.
Propriétés
IUPAC Name |
3-amino-1-(oxolan-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7/h1-2,4,7H,3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILVNMURIBQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(oxolan-3-yl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
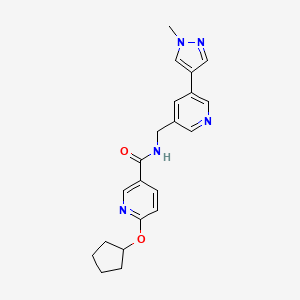
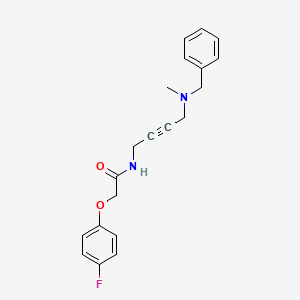
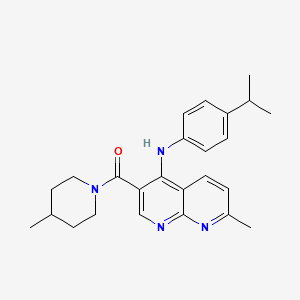
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
